molecular formula C10H6ClNO3 B8430694 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione

8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione

Cat. No.: B8430694
M. Wt: 223.61 g/mol
InChI Key: CPGVEVDFZYFBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione is a heterocyclic compound that features a seven-membered azepine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives, which undergo N-arylation followed by acid-catalyzed rearrangement . Another approach is the one-pot synthesis involving the expansion of benzo-fused carbo- and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

8-chloro-5-hydroxy-1H-1-benzazepine-2,3-dione

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-10(15)9(14)4-8(6)13/h1-4,13H,(H,12,14,15)

InChI Key

CPGVEVDFZYFBBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)C=C2O

Origin of Product

United States

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